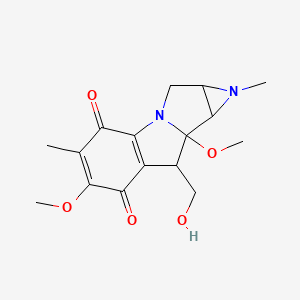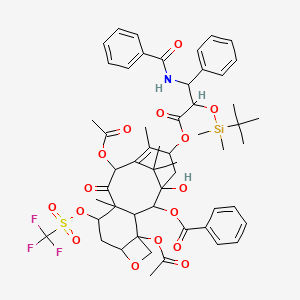
2'-O-(tert-Butyldimethylsilyl)paclitaxel 7-O-triflate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 7-O-Triflato de 2'-O-(terc-butildimetilsilil)paclitaxel es un derivado sintético del paclitaxel, un agente anticancerígeno bien conocido. Este compuesto se caracteriza por la presencia de un grupo terc-butildimetilsililo en la posición 2'-O y un grupo triflato en la posición 7-O. Se utiliza principalmente en entornos de investigación para estudiar los efectos y mecanismos de los derivados del paclitaxel.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 7-O-Triflato de 2'-O-(terc-butildimetilsilil)paclitaxel implica múltiples pasos. Un método común incluye la protección del grupo hidroxilo 2' del paclitaxel con cloruro de terc-butildimetilsililo en presencia de imidazol y dimetilformamida (DMF) a temperatura ambiente . El grupo hidroxilo 7 se convierte entonces en un triflato utilizando anhídrido trifluorometanosulfónico en presencia de piridina .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial de este compuesto no están ampliamente documentados, el enfoque general implica escalar los procedimientos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactivos de grado industrial y emplear reactores a gran escala para garantizar un rendimiento y pureza consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
El 7-O-Triflato de 2'-O-(terc-butildimetilsilil)paclitaxel puede sufrir diversas reacciones químicas, entre ellas:
Reacciones de sustitución: El grupo triflato puede ser sustituido por otros nucleófilos.
Reacciones de desprotección: El grupo terc-butildimetilsililo puede eliminarse en condiciones ácidas.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles, normalmente en condiciones suaves.
Reacciones de desprotección: Se utilizan reactivos como el fluoruro de tetrabutilamonio (TBAF) en tetrahidrofurano (THF) para eliminar el grupo terc-butildimetilsililo.
Principales productos formados
Reacciones de sustitución: Dependiendo del nucleófilo utilizado, pueden formarse varios derivados del paclitaxel.
Reacciones de desprotección: La eliminación del grupo terc-butildimetilsililo produce el derivado hidroxilo correspondiente.
Aplicaciones Científicas De Investigación
El 7-O-Triflato de 2'-O-(terc-butildimetilsilil)paclitaxel se utiliza principalmente en la investigación científica para:
Estudiar sistemas de administración de fármacos: Investigar la estabilidad y los perfiles de liberación de los derivados del paclitaxel en varios sistemas de administración de fármacos.
Explorar mecanismos anticancerígenos: Comprender los mecanismos moleculares por los cuales el paclitaxel y sus derivados ejercen efectos anticancerígenos.
Desarrollar nuevas terapias: Ayudar en el diseño y la síntesis de nuevas terapias basadas en el paclitaxel con mayor eficacia y menos efectos secundarios.
Mecanismo De Acción
El mecanismo de acción del 7-O-Triflato de 2'-O-(terc-butildimetilsilil)paclitaxel es similar al del paclitaxel. Se une y estabiliza los microtúbulos, evitando su despolimerización, lo que interrumpe la división celular y provoca la muerte celular. La presencia de los grupos terc-butildimetilsililo y triflato puede aumentar su estabilidad y captación celular, lo que podría mejorar su actividad anticancerígena .
Comparación Con Compuestos Similares
Compuestos similares
Paclitaxel: El compuesto parental, ampliamente utilizado en el tratamiento del cáncer.
Docetaxel: Un derivado semisintético del paclitaxel con propiedades anticancerígenas similares.
Cabazitaxel: Otro derivado con mayor eficacia contra ciertas líneas celulares cancerosas resistentes.
Singularidad
El 7-O-Triflato de 2'-O-(terc-butildimetilsilil)paclitaxel es único debido a sus modificaciones específicas, que pueden ofrecer ventajas en términos de estabilidad, solubilidad y captación celular en comparación con otros derivados del paclitaxel .
Propiedades
IUPAC Name |
[4,12-diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H64F3NO16SSi/c1-30-36(70-48(64)42(74-76(10,11)49(4,5)6)40(33-21-15-12-16-22-33)58-46(62)34-23-17-13-18-24-34)28-53(65)45(71-47(63)35-25-19-14-20-26-35)43-51(9,44(61)41(69-31(2)59)39(30)50(53,7)8)37(73-75(66,67)54(55,56)57)27-38-52(43,29-68-38)72-32(3)60/h12-26,36-38,40-43,45,65H,27-29H2,1-11H3,(H,58,62) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWLKEZRCWJKHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H64F3NO16SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1100.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-hydroxy-1-oxo-1-[(4-oxo-1-oxaspiro[2.5]octa-5,7-dien-7-yl)amino]propan-2-yl]decanamide](/img/structure/B12287251.png)
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12287255.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12287262.png)
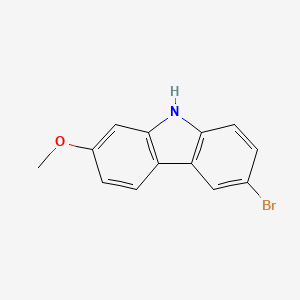

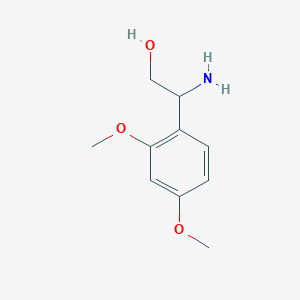
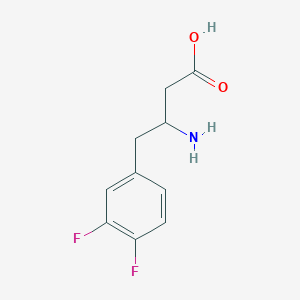


![(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate)](/img/structure/B12287303.png)
![[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoylamino] benzoate](/img/structure/B12287314.png)
